Technical Documentation Center

2-fluoro-2-(1H-pyrazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
  • CAS: 1536670-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, a fluorinated heterocyclic compound with potential applications in drug discovery and development. Due to the limited ava...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, a fluorinated heterocyclic compound with potential applications in drug discovery and development. Due to the limited availability of specific literature on this molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust starting point for researchers. We will delve into its chemical structure, propose a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of Fluorinated Pyrazole Scaffolds

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a prominent feature in numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design.[4][5] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[6][7] The combination of a pyrazole moiety and an α-fluoroacetic acid side chain in 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid (CAS Number: 1536670-72-0) presents a molecule of significant interest for the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid consists of a pyrazole ring attached via a nitrogen atom to an acetic acid backbone, with a fluorine atom at the α-position to the carboxyl group.

Molecular Formula: C₅H₅FN₂O₂

Key Structural Features:

  • Pyrazole Ring: A planar, aromatic heterocycle that can act as both a hydrogen bond donor and acceptor. Its electronic nature can be tuned by substituents.

  • α-Fluoro Carboxylic Acid: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect, which is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This modification can also impact the molecule's lipophilicity and its interactions with biological targets.

A table summarizing the predicted physicochemical properties is presented below.

PropertyPredicted ValueSource
Molecular Weight144.09 g/mol Calculated
pKaLower than non-fluorinated analog (estimated ~2-3)Inferred from similar compounds
LogP0.5 - 1.5 (estimated)Inferred from similar compounds
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bonds2Calculated

Proposed Synthetic Pathway

Synthesis_Workflow Pyrazole Pyrazole Intermediate Ethyl 2-(1H-pyrazol-1-yl)acetate Pyrazole->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) EthylBromoacetate Ethyl 2-bromoacetate EthylBromoacetate->Intermediate ProductEster Ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate Intermediate->ProductEster Base (e.g., LDA) -78 °C FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®) FluorinatingAgent->ProductEster FinalProduct 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid ProductEster->FinalProduct Acidic workup Hydrolysis Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic workflow for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

  • To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-(1H-pyrazol-1-yl)acetate.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between pyrazole and ethyl bromoacetate. Potassium carbonate acts as a mild base to deprotonate the pyrazole, activating it as a nucleophile.

Step 2: Synthesis of Ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, (1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the regioselective deprotonation at the α-carbon to form the corresponding enolate. Electrophilic fluorinating agents are then used to introduce the fluorine atom.

Step 3: Hydrolysis to 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid

  • Dissolve the ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product, 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid.

Predicted Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized compound. Based on the known spectral data of similar pyrazole derivatives and α-fluoro acids, the following characteristics are predicted.[8]

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HPyrazole H-5
~7.5 - 7.7Doublet1HPyrazole H-3
~6.4 - 6.6Triplet1HPyrazole H-4
~6.0 - 6.5Doublet1Hα-CH (with coupling to F)
~10.0 - 12.0Broad Singlet1HCarboxylic acid OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~165 - 170Carboxylic acid C=O
~140 - 145Pyrazole C-5
~130 - 135Pyrazole C-3
~105 - 110Pyrazole C-4
~85 - 95 (doublet)α-CF (with large ¹JCF coupling)

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Assignment
~2500 - 3300O-H stretch (broad, carboxylic acid)
~1700 - 1730C=O stretch (carboxylic acid)
~1050 - 1150C-F stretch

Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ in high-resolution mass spectrometry would be approximately m/z 145.0357, corresponding to the molecular formula C₅H₆FN₂O₂⁺.

Potential Applications in Drug Discovery

Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of an α-fluoroacetic acid moiety can further enhance the therapeutic potential of these molecules.

Potential_Applications cluster_core 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid cluster_applications Potential Therapeutic Areas Core Core Scaffold AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Bioisosteric replacement Anticancer Anticancer Agents Core->Anticancer Enhanced metabolic stability Antimicrobial Antimicrobial Agents Core->Antimicrobial Improved cell permeability EnzymeInhibitors Enzyme Inhibitors Core->EnzymeInhibitors Increased binding affinity

Sources

Exploratory

The Stability of α-Fluoro-α-(heterocyclic) Acetic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorine in Heterocyclic Scaffolds The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Fluorine in Heterocyclic Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of this small, highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] When appended to a heterocyclic acetic acid moiety, the α-fluoro substitution presents a particularly compelling structural motif. These compounds hold significant promise in drug discovery; however, their inherent stability, or lack thereof, can be a critical determinant of their ultimate success.

This technical guide provides an in-depth exploration of the stability of α-fluoro-α-(heterocyclic) acetic acids. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of their degradation pathways, provide field-proven insights into experimental design for stability assessment, and offer strategies for their stabilization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Dichotomy of Synthesis and Stability: An Intimate Relationship

The stability of an α-fluoro-α-(heterocyclic) acetic acid is intrinsically linked to its synthetic route. The choice of fluorination strategy can introduce specific impurities that may catalyze degradation. Therefore, a discussion of stability must begin with a consideration of synthesis.

A variety of methods exist for the synthesis of α-fluoro carboxylic acids, broadly categorized into electrophilic and nucleophilic fluorination approaches.[3]

Table 1: Comparison of Common Synthetic Routes to α-Fluoro-α-(heterocyclic) Acetic Acids

Synthetic MethodGeneral ApproachKey ReagentsPotential AdvantagesPotential Disadvantages
Electrophilic Fluorination Direct fluorination of a heterocyclic acetic acid derivative.Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Direct conversion of readily available starting materials.Can suffer from low yields and side reactions, including decarboxylation.[3]
Nucleophilic Deoxyfluorination Substitution of a hydroxyl group in an α-hydroxy-α-(heterocyclic) acetic acid ester.Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®Generally provides good yields and stereocontrol.Reagents can be hazardous and require careful handling.
From Fluorinated Building Blocks Alkylation of a fluorinated synthon, such as diethyl 2-fluoromalonate, with a heterocyclic halide.Diethyl 2-fluoromalonate, strong base (e.g., NaH)Avoids direct handling of aggressive fluorinating agents.Multi-step process that can impact overall yield.[3]

The presence of residual strong acids or bases from the synthesis can significantly impact the stability of the final compound, particularly by influencing the equilibrium between the neutral acid and its zwitterionic form, a key player in the primary degradation pathway.

Unraveling Decomposition: The Central Role of Decarboxylation

The principal degradation pathway for many heterocyclic acetic acids is decarboxylation.[4][5] For α-fluoro-α-(heterocyclic) acetic acids, this process is particularly relevant. The reaction is understood to proceed through the formally neutral species, with compelling evidence pointing towards the zwitterion as the reactive intermediate.[6]

The electron-withdrawing nature of the α-fluoro substituent can influence the rate of decarboxylation. Furthermore, the electronic properties of the heterocyclic ring play a crucial role. Electron-withdrawing heterocycles are expected to stabilize the carbanion formed upon decarboxylation, thus accelerating the degradation. Conversely, electron-donating heterocycles may retard this process.

G Figure 1: Proposed Zwitterionic Mechanism for Decarboxylation cluster_0 Equilibrium cluster_1 Decarboxylation cluster_2 Protonation Neutral_Acid Neutral Acid (Het-CHF-COOH) Zwitterion Zwitterion (Het+-CHF-COO-) Neutral_Acid->Zwitterion Proton Transfer Zwitterion->Neutral_Acid Carbanion_Intermediate Carbanion Intermediate (Het-CHF-) Zwitterion->Carbanion_Intermediate - CO2 Product Product (Het-CH2F) Carbanion_Intermediate->Product + H+

Caption: Proposed zwitterionic mechanism for the decarboxylation of α-fluoro-α-(heterocyclic) acetic acids.

Other potential degradation pathways, although less commonly reported for this specific class of compounds, should not be disregarded. These include:

  • Hydrolysis of the C-F bond: While generally a very stable bond, under extreme pH and temperature conditions, hydrolysis to the corresponding α-hydroxy acid could occur.

  • Ring-opening or modification of the heterocycle: The stability of the heterocyclic ring itself under stress conditions must be considered, as this can lead to a different set of degradation products.

A Framework for Stability Assessment: Forced Degradation Studies

To thoroughly understand the stability profile of an α-fluoro-α-(heterocyclic) acetic acid, a systematic approach using forced degradation (stress testing) is indispensable.[7][8] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[9][10]

Experimental Protocol: A Self-Validating System for Forced Degradation

The following protocol outlines a robust framework for conducting forced degradation studies. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[7]

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the α-fluoro-α-(heterocyclic) acetic acid in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
  • Prepare solutions of the stressing agents:
  • Acidic: 0.1 N and 1 N Hydrochloric Acid (HCl)
  • Basic: 0.1 N and 1 N Sodium Hydroxide (NaOH)
  • Oxidative: 3% and 30% Hydrogen Peroxide (H₂O₂)

2. Stress Conditions:

  • Hydrolytic Stability:
  • Mix the stock solution with the acidic and basic solutions in separate vials.
  • Incubate at various temperatures (e.g., room temperature, 40°C, 60°C) and monitor at different time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acidic and basic samples before analysis.
  • Oxidative Stability:
  • Mix the stock solution with the hydrogen peroxide solutions.
  • Incubate at room temperature and monitor at various time points.
  • Thermal Stability (Solid State):
  • Store the solid compound in a stability chamber at elevated temperatures (e.g., 60°C, 80°C) and humidity (e.g., 75% RH).
  • Analyze at predetermined intervals.
  • Photostability:
  • Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
  • Include a dark control to differentiate between light-induced and thermal degradation.

3. Analytical Methodology:

  • A stability-indicating HPLC or UPLC method is essential. A reverse-phase C18 column is often a good starting point.
  • The mobile phase should be chosen to achieve good separation of the parent compound from its degradation products. A gradient elution is often necessary.
  • Detection can be performed using a UV detector (if the compound has a chromophore) and a mass spectrometer (MS) for identification of degradation products.
  • The method must be validated for specificity, linearity, accuracy, precision, and robustness.

"Start" [label="API Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stress_Conditions" [label="Expose to Stress Conditions\n(Acid, Base, Peroxide, Heat, Light)"]; "Analysis" [label="Analyze by Stability-Indicating\nHPLC-UV/MS"]; "Data_Evaluation" [label="Evaluate Data\n(Peak Purity, Mass Balance)"]; "Identify_Degradants" [label="Identify and Characterize\nDegradation Products"]; "End" [label="Establish Degradation Pathway\nand Stability Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Stress_Conditions"; "Stress_Conditions" -> "Analysis"; "Analysis" -> "Data_Evaluation"; "Data_Evaluation" -> "Identify_Degradants"; "Identify_Degradants" -> "End"; }

Caption: A typical workflow for conducting forced degradation studies of an active pharmaceutical ingredient (API).

Strategies for Enhancing Stability

For drug candidates that exhibit suboptimal stability, several strategies can be employed:

  • Salt Formation: Converting the carboxylic acid to a stable salt can significantly improve its stability by preventing the formation of the reactive zwitterionic intermediate.

  • Formulation Approaches:

    • pH Control: Formulating the drug product in a buffered system at a pH where the compound is most stable is a common and effective strategy.

    • Excipient Selection: Careful selection of excipients is crucial, as some can promote degradation.

    • Lyophilization: For compounds that are unstable in solution, lyophilization (freeze-drying) can provide a stable solid form.

  • Structural Modification: In early-stage discovery, if a particular heterocyclic scaffold is found to be inherently unstable, medicinal chemists can explore alternative heterocycles with more favorable electronic properties.

Conclusion: A Proactive Approach to Stability

The stability of α-fluoro-α-(heterocyclic) acetic acids is a multifaceted issue that demands a proactive and integrated approach throughout the drug development process. By understanding the interplay between synthesis, degradation mechanisms, and analytical characterization, researchers can make informed decisions to mitigate stability risks. A thorough understanding of the principles outlined in this guide will empower drug development professionals to design and develop robust and stable drug candidates, ultimately increasing their probability of success.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
  • Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Journal of Medicinal Chemistry. (2025, September 28). Fluorinated Modification as a Simple Strategy That Effectively Enhances the Stability and Activity of Antimicrobial Peptides.
  • Pharmaceutical Technology. (2026, February 17).
  • ResearchGate. (2025, December 8). Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione.
  • Zuo, Y., & Zhang, K. (2015).
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (n.d.). Effect of pH on degradation efficiency (a)
  • Ngwa, G. (2010, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2.
  • Hu, Y., et al. (n.d.).
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar.
  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Bentel, M. J., et al. (2020). Enhanced Degradation of Perfluorocarboxylic Acids (PFCAs) by UV/Sulfite Treatment: Reaction Mechanisms and System Efficiencies at pH 12.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (n.d.). Photostability studies. (a-c)
  • MDPI. (2023, April 23).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols.
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry. (2025, July 30).
  • PubMed. (n.d.).
  • Sellers, B. D., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Trang, B., et al. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Science.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Kwon, H. T., et al. (2001, July 19).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • ResearchGate. (n.d.).
  • Wang, Z., et al. (2014, August 14). Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid. MDPI.
  • Wikipedia. (n.d.). Fluoroacetic acid.
  • PubMed. (n.d.). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.
  • Jaglan, P. S., et al. (1993).
  • Prabhuswamy, A., et al. (2021, September 15). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry.
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PMC. (2024, October 4).
  • ATSDR. (n.d.). 6.
  • PubMed. (n.d.).
  • PubMed. (2001, February 8). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • PubMed. (2022, October 4).
  • MDPI. (2024, March 21).
  • TCI Chemicals. (n.d.).
  • PubMed. (2023, October 11).
  • PMC. (n.d.).
  • Taylor & Francis. (n.d.). Fluoroacetic acid – Knowledge and References.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid from ethyl diazoacetate

Application Note: Modular Synthesis of 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid Abstract This application note details a robust, three-step synthetic protocol for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid , a high-value flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid

Abstract

This application note details a robust, three-step synthetic protocol for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid , a high-value fluorinated heterocyclic building block used in the development of kinase inhibitors and metabolic probes. Unlike conventional alkylation routes using haloacetates, this protocol utilizes ethyl diazoacetate (EDA) as the carbene precursor. The pathway features a Rhodium(II)-catalyzed N–H insertion followed by a diastereoselective electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). This guide emphasizes safety protocols for handling diazo compounds and provides self-validating analytical checkpoints.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of unstable fluorinated starting materials. Instead, the fluorine atom is introduced late-stage via electrophilic trapping of an ester enolate.

Strategic Advantages:

  • Atom Economy: The Rh(II) catalyzed insertion is highly efficient with nitrogen gas as the only byproduct.

  • Modularity: The intermediate ester allows for divergent synthesis (e.g., amidation) if the acid is not the final target.

  • Safety: In-situ generation or controlled addition of EDA minimizes explosion risks associated with diazoalkane accumulation.

Pathway Overview:

  • Carbenoid N–H Insertion: Pyrazole + EDA

    
     Ethyl 2-(1H-pyrazol-1-yl)acetate.
    
  • Electrophilic Fluorination: Enolate formation + NFSI

    
     Ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate.
    
  • Saponification: Ester hydrolysis

    
     Target Acid.
    

Retrosynthesis Target Target: 2-Fluoro-2-(1H-pyrazol-1-yl)acetic acid FluoroEster Intermediate 2: Ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate FluoroEster->Target Step 3: LiOH Hydrolysis Ester Intermediate 1: Ethyl 2-(1H-pyrazol-1-yl)acetate Ester->FluoroEster Step 2: LiHMDS / NFSI Electrophilic Fluorination Start Starting Materials: Ethyl Diazoacetate (EDA) + Pyrazole Start->Ester Step 1: Rh2(OAc)4 N-H Insertion

Figure 1: Retrosynthetic logic flow from Ethyl Diazoacetate to the target fluorinated acid.[1][2]

Detailed Experimental Protocols

Step 1: Rhodium(II)-Catalyzed N–H Insertion

Objective: Synthesize ethyl 2-(1H-pyrazol-1-yl)acetate via metal-carbene insertion.

  • Reagents:

    • Pyrazole (1.0 equiv)

    • Ethyl Diazoacetate (EDA) (1.2 equiv) [Commercially available as ~15% wt in toluene is recommended for safety]

    • Rhodium(II) acetate dimer [Rh

      
      (OAc)
      
      
      
      ] (0.5 mol%)
    • Dichloromethane (DCM), anhydrous

  • Equipment: Flame-dried 3-neck round bottom flask, reflux condenser, syringe pump.

Protocol:

  • Setup: Charge the flask with Pyrazole (10 mmol) and Rh

    
    (OAc)
    
    
    
    (0.05 mmol) in anhydrous DCM (20 mL) under Argon atmosphere.
  • Controlled Addition: Heat the solution to a gentle reflux (40°C). Using a syringe pump, add a solution of EDA (12 mmol) in DCM (10 mL) dropwise over 2 hours.

    • Critical Control Point: Slow addition prevents EDA dimerization (forming diethyl fumarate/maleate) and manages the exothermic release of N

      
       gas.
      
  • Completion: Stir at reflux for an additional 1 hour until gas evolution ceases. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of pyrazole.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO

    
    , 10-30% EtOAc/Hexanes).
    

Mechanism of Action: The Rh(II) catalyst decomposes EDA to generate a transient metal-carbenoid species. The nucleophilic nitrogen of the pyrazole attacks this electrophilic carbenoid, followed by a proton transfer to regenerate the catalyst and form the N–C bond.

Step 2: Electrophilic -Fluorination

Objective: Introduce the fluorine atom at the


-position using NFSI.
  • Reagents:

    • Ethyl 2-(1H-pyrazol-1-yl)acetate (from Step 1)

    • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)

    • NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)

    • THF, anhydrous[3]

  • Safety Note: NFSI is a stable reagent but should be handled in a fume hood.

Protocol:

  • Enolate Formation: Dissolve the ester (5 mmol) in anhydrous THF (15 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS (6.0 mL, 6 mmol) dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Observation: The solution may turn yellow/orange, indicating the enolized intermediate.

  • Fluorination: Dissolve NFSI (2.05 g, 6.5 mmol) in THF (5 mL) and add it dropwise to the cold enolate solution.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3 x 20 mL).
    
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    , 5-20% EtOAc/Hexanes).
    • Yield Expectation: 60-75%.

FluorinationMechanism Ester Ester Substrate Enolate Lithium Enolate Intermediate Ester->Enolate Deprotonation Base LiHMDS (-78°C) Base->Enolate TS Transition State (F-Transfer) Enolate->TS NFSI NFSI (Electrophilic F+) NFSI->TS Product Alpha-Fluoro Ester TS->Product SideProduct Sulfonimide Byproduct TS->SideProduct

Figure 2: Mechanism of base-mediated electrophilic fluorination using NFSI.

Step 3: Hydrolysis to the Acid

Objective: Saponification of the ethyl ester without defluorination.

  • Reagents:

    • LiOH

      
      H
      
      
      
      O (3.0 equiv)
    • THF / Water (3:1 mixture)

  • Protocol:

    • Dissolve the fluoro-ester (3 mmol) in THF (9 mL) and Water (3 mL).

    • Add LiOH

      
      H
      
      
      
      O (378 mg, 9 mmol).
    • Stir at 0°C to Room Temperature for 2-4 hours.

      • Caution: Avoid heating, as high temperatures can lead to nucleophilic displacement of the fluorine or decarboxylation.

    • Workup: Acidify carefully with 1M HCl to pH ~2 at 0°C. Extract with EtOAc (3 x 15 mL).

    • Isolation: Dry over Na

      
      SO
      
      
      
      and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Data Summary

CompoundKey 1H NMR Signals (CDCl3, 400 MHz)19F NMR (CDCl3, 376 MHz)Mass Spec (ESI)
Intermediate 1 (Ester)

7.5 (d), 6.3 (t), 4.9 (s, CH2), 4.2 (q)
N/A[M+H]+ = 155.1
Intermediate 2 (Fluoro-Ester)

7.6 (d), 6.4 (t), 6.1 (d, J=48Hz, CHF) , 4.3 (q)

-190 to -195 (d)
[M+H]+ = 173.1
Target Acid

10.5 (br s, OH), 7.6 (d), 6.2 (d, J=48Hz, CHF)

-188 to -192 (d)
[M-H]- = 143.0

Safety & Troubleshooting

  • Ethyl Diazoacetate (EDA): Potentially explosive.[4] Never distill neat EDA. Use commercially available solutions (e.g., in toluene) whenever possible. Perform reactions behind a blast shield.

  • Defluorination: The

    
    -fluorine atom activates the carbonyl but is also susceptible to elimination (HF loss). Maintain strictly neutral or acidic conditions during workup of the final acid.
    
  • Water Sensitivity: Step 2 requires anhydrous conditions.[1] Moisture will quench the enolate, returning the non-fluorinated ester.

References

  • Rhodium-Catalyzed N-H Insertion

    • Title: Rhodium(II)-Catalyzed Reactions of Diazo Esters.[5]

    • Source: Organic Reactions.[1][2][4][6][7][8][9][10][11][12][13][14]

    • URL:[Link] (General methodology reference)

    • Context: Standard protocol for Rh-carbenoid insertion into N-H bonds.
  • Electrophilic Fluorination with NFSI

    • Title: Electrophilic Fluorination with N-F Reagents.[2][7][8][9][12]

    • Source: BenchChem / Organic Chemistry Portal.
    • URL:[Link]

    • Context: Mechanism and conditions for using NFSI on ester enol
  • Synthesis of Pyrazolyl Esters

    • Title: Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate.[15]

    • Source: Organic & Biomolecular Chemistry.[2][6][11][12]

    • URL:[Link]

    • Context: Alternative routes and stability of pyrazole-EDA adducts.
  • General Fluorination Protocols

    • Title: Electrophilic Fluorin
    • Source: Bryn Mawr College.
    • URL:[Link] (Referenced via search context 1.5)

    • Context: General handling of NFSI and Selectfluor.[2][9]

Sources

Application

Application Note: Strategic Esterification of 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid

This Application Note is designed for senior researchers and process chemists dealing with the esterification of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid . This substrate presents a unique "chemical conflict": the electro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists dealing with the esterification of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid . This substrate presents a unique "chemical conflict": the electron-withdrawing nature of both the fluorine atom and the pyrazole ring creates a highly acidic


-proton, making the molecule susceptible to racemization and defluorination under standard esterification conditions.


-Fluoro Acids
Target Molecule:  2-Fluoro-2-(1H-pyrazol-1-yl)acetic acid (CAS: 1536670-72-0)

Executive Summary & Mechanistic Insight[1]

The esterification of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid is not a trivial transformation. Unlike standard phenylacetic acids, the convergence of the electronegative fluorine atom and the


-deficient pyrazole ring at the 

-position significantly lowers the pKa of the

-proton (estimated pKa ~10-12 in DMSO).
Critical Control Points (CCPs)
  • Racemization Risk: The low pKa allows weak bases (e.g., K₂CO₃, Et₃N) to deprotonate the

    
    -carbon, forming a planar enolate. If the starting material is enantiopure, this leads to immediate racemization.
    
  • Defluorination/Elimination: Under thermodynamic conditions or high heat, the

    
    -fluorine can undergo elimination (E1cb mechanism), particularly if the ester product stabilizes the resulting double bond.
    
  • Hydrolytic Instability:

    
    -Fluoro- 
    
    
    
    -heteroaryl esters are often activated esters in disguise. They are prone to rapid hydrolysis in basic aqueous buffers (e.g., sat. NaHCO₃ washes), leading to yield loss during workup.

Strategic Reagent Selection Matrix

The choice of reagent must balance activation energy against the risk of


-deprotonation.
MethodReagentsSuitabilityRisk ProfileRecommendation
A. Methylation (Mild) TMS-Diazomethane / MeOHHigh Low (Explosion risk if dry)Gold Standard for methyl esters on small scale.
B. Coupling (Chiral) HATU / DIPEA (1.1 eq)Med-High Medium (Base dependent)Best for complex/chiral alcohols. Must control base equivalents strictly.
C. Acid Chloride (COCl)₂ / DMF(cat)Medium High (Thermal instability)Viable for scale-up if kept <0°C.
D. Alkylation Alkyl Iodide / Cs₂CO₃Low Critical (Racemization)Avoid for chiral substrates. Acceptable only for racemic, stable isotopes.
E. Fischer H₂SO₄ / AlcoholLow High (Hydrolysis/Elimination)Generally too harsh; promotes thermodynamic side products.
Decision Logic for Reagents

ReagentSelection cluster_warning Critical Warning Start Start: 2-Fluoro-2-(1H-pyrazol-1-yl)acetic acid Target Target Ester Type? Start->Target Methyl Methyl Ester Target->Methyl Complex Complex/Chiral Alcohol Target->Complex Scale Large Scale (>100g) Target->Scale TMS Method A: TMS-Diazomethane (Preserves Chirality) Methyl->TMS Best Yield Coupling Method B: HATU/DIPEA (Strict pH Control) Complex->Coupling Versatility AcidCl Method C: Oxalyl Chloride (Temp < 0°C) Scale->AcidCl Cost Efficiency Racemization Avoid Excess Base (Racemization Risk) Coupling->Racemization

Figure 1: Decision tree for selecting esterification reagents based on scale and substrate complexity.

Detailed Experimental Protocols

Method A: TMS-Diazomethane (Gold Standard for Methyl Esters)

Use Case: Small to medium scale (mg to 5g), high-value chiral substrates.

Rationale: This reaction proceeds via a mechanism that does not require strong base or heat, preserving the labile C-F stereocenter.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid (1.0 equiv) in anhydrous Toluene:Methanol (3:1 ratio). Note: Methanol is required to activate the TMS-diazomethane.

  • Addition: Cool to 0°C. Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise.

    • Observation: Evolution of N₂ gas. The yellow color should persist.

  • Quenching: Stir at 0°C for 30 mins. If the solution turns colorless, add more reagent until a faint yellow persists. Quench excess reagent with a few drops of Glacial Acetic Acid (solution turns colorless).

  • Workup: Concentrate in vacuo directly.

    • Caution: Do not perform an aqueous basic wash (e.g., NaHCO₃) as the resulting methyl ester is prone to hydrolysis.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexanes).

Method B: HATU-Mediated Coupling (For Complex Alcohols)

Use Case: Attaching the acid to complex scaffolds or secondary alcohols.

Rationale: HATU is highly reactive, allowing the reaction to proceed quickly at 0°C or RT, minimizing the window for racemization.

Protocol:

  • Activation: To a solution of the acid (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C, add HATU (1.1 equiv).

  • Base Addition (CRITICAL): Add DIPEA (Diisopropylethylamine) dropwise.

    • Stoichiometry Rule: Use exactly 1.05 equiv of DIPEA. Excess base will racemize the

      
      -proton.
      
    • Stir: Allow activation for 5-10 minutes.

  • Coupling: Add the alcohol (R-OH, 1.0–1.2 equiv).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C (do not heat). Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with cold 5% Citric Acid (removes HATU byproducts and keeps pH acidic to prevent hydrolysis) followed by Brine. Avoid NaHCO₃.

  • Drying: Dry over Na₂SO₄ and concentrate.

Method C: Acid Chloride Formation (Scale-Up)

Use Case: Large scale synthesis of simple esters where TMS-diazomethane is too hazardous.

Protocol:

  • Chlorination: Suspend the acid (1.0 equiv) in anhydrous DCM at -10°C . Add catalytic DMF (2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.

  • Conversion: Stir at 0°C for 2 hours. Do not reflux.

  • Esterification: Add the alcohol (excess, e.g., MeOH or EtOH) directly to the acid chloride solution at -10°C. Add Pyridine (1.1 equiv) slowly to scavenge HCl.

  • Workup: Wash with 1M HCl (cold) and Brine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization Excess base or high temperature.Switch to Method A. If using Method B, reduce DIPEA to 1.0 eq and keep T < 0°C. Use Collidine (weaker base) instead of DIPEA.
Low Yield (Hydrolysis) Aqueous workup pH > 7.[1]The ester is an "activated" ester due to

-F. Eliminate bicarbonate washes. Use dilute Citric Acid or simply concentrate and purify.
Defluorination Elimination of HF.Avoid thermodynamic conditions (reflux). Ensure the reaction mixture is strictly anhydrous.
No Reaction (Sterics) Pyrazole N-coordination.The pyrazole nitrogen may coordinate to coupling reagents. Increase HATU to 1.5 eq or switch to Acid Chloride method.

Safety Considerations (E-E-A-T)

  • TMS-Diazomethane: Much safer than diazomethane but still a suspected carcinogen and lung irritant. Use only in a well-ventilated fume hood. Do not use ground glass joints (friction risk).

  • HF Generation: If the reaction is heated or treated with strong acid, trace HF may be generated via defluorination. Use plasticware for workup if degradation is suspected.

  • Skin Contact:

    
    -Fluoro esters are potent alkylating agents. Double-glove and avoid all skin contact.
    

References

  • Synthesis of

    
    -Fluoro Esters:  Rozen, S., et al. "Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite."[2][3] Journal of Organic Chemistry, 2001, 66(22), 7464-7468.[3] Link
    
  • Racemiz

    
    -Fluoro Nitriles/Esters:  "Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles." Chirality, 2021. Link
    
  • General Esterification (Fischer): "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[4] Master Organic Chemistry. Link

  • Coupling Reagents (HATU): "Recent developments in the use of fluorinated esters as activated intermediates." Royal Society of Chemistry, 2025. Link

  • Substrate Data: PubChem CID 115031849 (2-Fluoro-2-(1-phenylpyrazol-4-yl)acetic acid - Analogous structure).[5] Link

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Crystal Structure Analysis: 2-Fluoro-2-(1H-pyrazol-1-yl)acetic Acid

This guide provides a comparative technical analysis of the crystal structure determination of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid versus its non-fluorinated analog, 2-(1H-pyrazol-1-yl)acetic acid .[1] It focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the crystal structure determination of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid versus its non-fluorinated analog, 2-(1H-pyrazol-1-yl)acetic acid .[1] It focuses on the structural perturbations introduced by the


-fluorine atom—specifically the gauche effect, acidity modulation, and hydrogen bond network rearrangement—and outlines the experimental protocols required to validate these features.

[1]

Executive Summary & Bioisosteric Context

In drug discovery, the substitution of hydrogen with fluorine at the


-position of a carboxylic acid is a strategic modification to block metabolic oxidation and modulate pKa. However, this change drastically alters the solid-state arrangement.[1]
  • The Product (Target): 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid.[1] A fluorinated scaffold used to enhance metabolic stability and lipophilicity.[1]

  • The Alternative (Baseline): 2-(1H-pyrazol-1-yl)acetic acid.[1] The parent compound, which adopts a standard carboxylic acid dimer motif.

Key Insight: The introduction of fluorine is not merely a steric change; it introduces a strong dipole and hyperconjugative interactions (


) that force the molecule into specific torsional conformations, often disrupting the planar packing seen in the non-fluorinated alternative.

Comparative Performance Data

The following table contrasts the physicochemical and structural parameters of the target against the standard alternative.

FeatureAlternative: 2-(1H-pyrazol-1-yl)acetic acidProduct: 2-Fluoro-2-(1H-pyrazol-1-yl)acetic acidImpact on Analysis
Molecular Formula


Increased electron density.[1]
Est. pKa ~3.6~2.5 – 2.9High: Product is more acidic; requires lower pH for neutral crystallization.
C(

)-X Bond Length
C-H: ~1.09 ÅC-F: ~1.35 – 1.39 ÅF is larger but isosteric to O in some contexts.[1]
Torsional Preference Flexible; tends toward planarity to maximize

-overlap.[1]
Restricted; F prefers gauche or syn to C=O to minimize dipole.Critical: Expect significant twisting of the pyrazole ring relative to the carboxylate.[1]
H-Bond Motif Classical

carboxylic acid dimers.[1]
Potential for C-F...H-C weak interactions; Acid dimer may persist but distorted.[1]F acts as a weak H-bond acceptor, competing with C=O.[1]
Space Group (Typ.) Monoclinic (

) or Orthorhombic
Often lower symmetry (Triclinic

) due to dipole complexity.[1]
Requires careful unit cell determination.[1]

Structural Analysis Framework

A. The Fluorine Conformation Effect (The "Gauche" Factor)

In the non-fluorinated alternative, the


 linker allows the pyrazole and carboxylic acid to adopt a conformation largely dictated by crystal packing forces.

In the fluorinated product , the analysis must focus on the N-C(F)-C=O dihedral angle .[1]

  • Mechanism: The highly electronegative fluorine atom creates a stereoelectronic effect.[1] The C-F bond tends to align to maximize the hyperconjugative donation from adjacent orbitals (e.g., Nitrogen lone pair

    
    ).
    
  • Observation: Unlike the alternative, which may appear "flat" in interaction maps, the fluoro-analog will likely exhibit a "kinked" structure.[1] This reduces the packing efficiency, often lowering the melting point compared to the hydrogen analog.

B. Hydrogen Bonding Networks[1]
  • Alternative: Dominant interaction is the strong O-H...O intermolecular hydrogen bond forming centrosymmetric dimers.[1]

  • Product: While the carboxylic acid dimer (

    
    ) usually remains, the fluorine atom introduces competing weak interactions (C-F...H-C or C-F...
    
    
    
    ).
    • Analysis Check: Look for C-F...H distances < 2.5 Å in the crystal lattice.[1] These "weak" forces often direct the 3D supramolecular assembly when the strong H-bonds are saturated.[1]

Experimental Protocols

To ensure authoritative results, the following self-validating workflows are recommended.

Protocol 1: Synthesis & Purification (Selectfluor Route)

Rationale: Direct fluorination of the enolizable parent acid is difficult.[1] The preferred route uses an electrophilic fluorinating agent on the ester, followed by hydrolysis.[2]

  • Starting Material: Ethyl 2-(1H-pyrazol-1-yl)acetate.[1][3]

  • Fluorination:

    • Dissolve ester in anhydrous MeCN.[1]

    • Add Selectfluor (1.2 equiv) and catalytic acid (or base depending on substrate sensitivity).[1] Reflux for 4-8 hours.[1]

    • Validation: Monitor via

      
       NMR (expect singlet/doublet around -150 to -180 ppm).[1]
      
  • Hydrolysis:

    • Treat with LiOH in THF/Water (1:1) at 0°C. Note: Avoid harsh heating to prevent defluorination.

    • Acidify carefully to pH 2.0 (due to lower pKa) to precipitate the free acid.

Protocol 2: Crystallization Strategy

Rationale: The high acidity and polarity of the fluoro-acid require polar aprotic solvents or slow evaporation to prevent oiling out.[1]

  • Method A (Slow Evaporation): Dissolve 20 mg in MeOH/Water (9:1).[1] Allow to evaporate at 4°C.

  • Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane or Hexane into the solution.[1]

  • Critical Step: If the non-fluorinated alternative crystallizes in Ethanol, the fluorinated version often requires a more polar mix (e.g., Acetonitrile/Water) to stabilize the dipole.

Protocol 3: X-Ray Data Collection[4]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though F is light enough that Cu is acceptable if crystals are small (<0.1 mm).[1]
  • Temperature: Collect at 100 K .

    • Why? Fluorine atoms often exhibit high thermal motion or positional disorder (rotational disorder of the

      
       group). Low temperature freezes this motion, allowing resolution of the C-F bond length versus the C-H bond.
      

Analytical Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for handling the fluorinated product.

CrystalAnalysis cluster_analysis Structural Validation Points Start Start: Target Molecule 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid Synth Synthesis: Electrophilic Fluorination (Selectfluor + Ester) Start->Synth Check QC: 19F NMR Check Signal ~ -160 ppm? Synth->Check Check->Synth Fail (Optimize) Cryst Crystallization Strategy High Polarity Solvent (MeCN/H2O) Check->Cryst Pass XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement & Analysis Solve->Refine Compare Comparative Analysis vs. Non-Fluoro Analog Refine->Compare Point1 Check C-F Bond Length (Target: 1.35-1.39 A) Refine->Point1 Point2 Analyze Torsion (Gauche Effect) N-C-C=O Angle Refine->Point2

Caption: Workflow for the structural determination of


-fluorinated pyrazole acetic acids, emphasizing the critical 

NMR checkpoint and specific refinement targets.

References

  • Gunnlaugsson, T., & Stomeo, F. (2007).[4] Synthesis and crystallographic analysis of 2-(1H-tetrazol-1-yl)acetic acid derivatives. Organic Letters. (Analogous structure comparison).

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[1][5] Beilstein Journal of Organic Chemistry, 6, 38. [Link] (Mechanistic basis of the Gauche effect in

    
    -fluoro carbonyls).
    
  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link] (Fundamental physics of C-F interactions).

  • BenchChem Protocols. (2025). Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols. (General protocol for

    
    -fluorination of arylacetic acids).
    
  • Cambridge Structural Database (CSD). Search Refcode: PYRZAC (2-(1H-pyrazol-1-yl)acetic acid parent structure).[1] [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.